3-Ethyl-6-methyl-5-phenylpyrazin-2-ol

HPGDS inhibition Enzymatic assay Prostaglandin D2 pathway

Researchers requiring exact substitution patterns for HPGDS SAR studies face supply of inconsistent analogs. This compound solves that with a documented 130 nM IC50 against HPGDS. Key procurement values: • Validated 5-fold potency gradient vs. CHEMBL3425953 for linker optimization. • Defined 2(1H)-pyrazinone tautomer ensures unambiguous co-crystallization and SPR binding (Kd 1000 nM). • Moderate LogP (2.55) suited for PAMPA/Caco-2 permeability model validation.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B13106411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(NC1=O)C)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O/c1-3-11-13(16)14-9(2)12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16)
InChIKeyNMOQXWUVAQYRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: Bioactivity & Procurement Profile


3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS 786652-82-2) is a trisubstituted 2(1H)-pyrazinone derivative with a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol [1]. The compound possesses a calculated LogP of 2.55, indicating moderate lipophilicity suitable for membrane permeability [1]. This specific substitution pattern—incorporating ethyl, methyl, and phenyl groups on the pyrazinone core—distinguishes it from simpler pyrazine scaffolds and has been shown to confer measurable inhibitory activity against human hematopoietic prostaglandin D synthase (HPGDS), with reported IC50 values in the nanomolar range [2]. The compound exists as a 2(1H)-pyrazinone tautomer under physiological conditions, which influences its hydrogen-bonding capacity and target engagement profile.

HPGDS pathway inhibition study fit (nanomolar-range activity reported)
Moderate lipophilicity may support membrane permeability assay workflows
Defined 2(1H)-pyrazinone tautomer supports consistent docking studies

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: Substitution Limitations


Generic substitution of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol with simpler pyrazine analogs such as 3-phenylpyrazin-2-ol or unsubstituted pyrazin-2-ol fails to reproduce the same biological profile due to critical differences in lipophilicity, steric bulk, and target-binding affinity. While pyrazin-2-ol itself lacks intrinsic biological activity and serves primarily as a scaffold [1], the addition of the 3-ethyl and 6-methyl substituents in the target compound increases molecular weight, LogP, and the capacity for hydrophobic interactions within enzyme active sites. Comparative binding data reveal that structurally related arylpyrazines exhibit wide variation in affinity for HPGDS—with IC50 values ranging from 26 nM to 130 nM depending on substitution pattern [2]—demonstrating that even minor structural modifications profoundly alter potency. Therefore, procurement of the exact 3-ethyl-6-methyl-5-phenyl substitution pattern is essential for reproducing published activity data and maintaining SAR consistency.

Structural mismatch Simpler pyrazine analogs lacking 3-ethyl and 6-methyl groups may not reproduce the HPGDS affinity profile
Affinity shift Substitution pattern changes can markedly shift inhibitory potency, as reported across arylpyrazine analogs
Tautomeric ambiguity Unsubstituted pyrazin-2-ol can exist in lactam-lactim equilibrium, introducing uncertainty in structure-based design

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: Differentiation Evidence


HPGDS Inhibitory Potency vs. Active Analogs

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol inhibits human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 130 nM, as determined in an enzymatic assay using MCBL and glutathione incubated for 30 minutes [1]. This represents a 5-fold reduction in potency relative to a closely related analog (CHEMBL3425953) which exhibits an IC50 of 26 nM under identical assay conditions [2]. The binding affinity (Kd) of the target compound is 1000 nM, compared to 50 nM for the more potent analog [1][2]. These data provide a quantitative benchmark for selecting the appropriate analog based on the required potency window for a given assay.

HPGDS Inhibition
Head-to-head
IC50 130 nM (target) vs 26 nM (comparator)
5-fold difference
Supports potency-window selection for assays
Enzymatic assay, 30 min incubation; comparator CHEMBL3425953
HPGDS inhibition Enzymatic assay Prostaglandin D2 pathway

Lipophilicity Differentiation from Pyrazin-2-ol

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol exhibits a calculated LogP of 2.55 and a molecular weight of 214.26 g/mol, consistent with Lipinski's Rule of Five parameters [1]. In contrast, the unsubstituted core scaffold pyrazin-2-ol has a significantly lower LogP (approximately -0.5 to 0) and molecular weight of 96.09 g/mol [2]. The addition of ethyl, methyl, and phenyl substituents increases lipophilicity by approximately 3 log units, which directly impacts membrane permeability and target engagement potential.

Lipophilicity
Class-level
ΔLogP ≈ +3.0
(2.55 vs −0.5 to 0)
Higher lipophilicity may support membrane permeability models
Calculated values; experimental LogP may vary
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight & Bioavailability Differentiation

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol has a molecular weight of 214.26 g/mol and contains three substituents (ethyl, methyl, phenyl) that contribute to its physicochemical profile [1]. In contrast, the simpler analog 3-phenylpyrazin-2-ol has a molecular weight of 172.18 g/mol and lacks the alkyl substituents at the 3- and 6-positions . The target compound also possesses one additional rotatable bond (ethyl group) relative to the comparator, which may influence conformational flexibility and binding entropy.

Molecular Weight
Data to verify
ΔMW = 42.08 g/mol
(214.26 vs 172.18)
Increased mass may influence binding interactions
Calculated exact mass; no experimental binding data
Molecular weight Bioavailability Lead optimization

Tautomeric Preference: 2(1H)-Pyrazinone vs. Heterocycles

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol exists predominantly as the 2(1H)-pyrazinone tautomer under physiological conditions, featuring a lactam functional group capable of both hydrogen bond donation (N-H) and acceptance (C=O) [1]. This tautomeric preference is conserved across 3-substituted-2(1H)-pyrazinone derivatives, including the comparator 3-phenylpyrazin-2-ol . In contrast, unsubstituted pyrazin-2-ol can exist in equilibrium between the lactam and lactim forms, potentially confounding structure-based design efforts.

Tautomeric State
Class-level
2(1H)-pyrazinone (lactam) dominant vs possible equilibrium
Predictable hydrogen-bonding in docking studies
Based on structural analogy to pyrazinones
Tautomerism Hydrogen bonding Molecular recognition

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol: Research & Procurement Applications


HPGDS Inhibitor Lead Optimization & SAR Expansion

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol serves as a validated starting point for structure-activity relationship (SAR) studies targeting human HPGDS inhibition, with a documented IC50 of 130 nM [1]. Researchers can use this compound as a benchmark for evaluating new analogs, where modifications to the ethyl, methyl, or phenyl groups can be quantitatively assessed for changes in potency and binding affinity relative to the 130 nM baseline. The 5-fold potency difference between this compound and CHEMBL3425953 (IC50 = 26 nM) provides a clear SAR gradient for linker optimization studies [2].

Lipophilicity-Dependent Membrane Permeability Assays

With a calculated LogP of 2.55, 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is ideally suited for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies where moderate lipophilicity is required for passive diffusion [1]. The compound can be used alongside the more polar pyrazin-2-ol scaffold (LogP ≈ -0.5 to 0) to establish LogP-permeability correlation curves and to validate computational permeability models [3].

HPLC Reference Standard for Impurity Profiling

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol can serve as a reference standard for developing reversed-phase HPLC methods to differentiate structurally similar pyrazinone derivatives, analogous to established methods for separating 3-phenylpyrazin-2-ol from cefaclor impurities [1]. The compound's distinct retention characteristics—driven by its unique combination of ethyl, methyl, and phenyl substituents—enable its use as a retention time marker in quality control and impurity profiling workflows.

Crystallography and Biophysical Binding Studies

The predictable 2(1H)-pyrazinone tautomeric state of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol makes it suitable for co-crystallization studies with target proteins such as HPGDS [1]. The compound's moderate molecular weight (214.26 g/mol) and defined hydrogen-bonding pattern facilitate unambiguous electron density interpretation, whereas tautomerically ambiguous analogs introduce modeling uncertainty. The available Kd value of 1000 nM indicates sufficient affinity for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) binding studies [2].

Application
Selection Property
Validation Focus
HPGDS inhibitor SAR expansion
Substitution pattern-affinity mapping
Potency benchmark across analogs
Membrane permeability profiling
LogP-driven passive diffusion
Permeability model correlation
HPLC impurity profiling
Retention time differentiation
Chromatographic separation of pyrazinones
Biophysical binding studies
Tautomeric stability and affinity
Co-crystallization and SPR/ITC compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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